N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide
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Overview
Description
N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C14H17FN2O2. It is known for its unique structure, which includes a cyclopropane ring, a morpholine ring, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Cyclopropanation: The next step involves the formation of the cyclopropane ring through a cyclopropanation reaction.
Morpholine Introduction: Finally, the morpholine ring is introduced to the fluorophenyl intermediate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide has several scientific research applications, including:
Drug Design: Its unique structure makes it a valuable scaffold for designing new pharmaceutical compounds.
Molecular Biology: It is used in studies involving molecular interactions and pathways.
Pharmaceutical Development: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of other pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYVEOSUMJCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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